molecular formula C21H26N6O4 B12155324 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B12155324
M. Wt: 426.5 g/mol
InChI Key: GROJJDLMUOFPJW-UHFFFAOYSA-N
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Description

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolo-pyridazinyl moiety and a trimethoxyphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-pyridazinyl core and the subsequent attachment of the trimethoxyphenyl and piperidine-4-carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N6O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O4/c1-13-23-24-18-5-6-19(25-27(13)18)26-9-7-14(8-10-26)21(28)22-15-11-16(29-2)20(31-4)17(12-15)30-3/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,28)

InChI Key

GROJJDLMUOFPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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